

Technical Guide: Physicochemical and Spectral Properties of 2-(Hexyloxy)aniline

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Compound of Interest

Compound Name: 2-(Hexyloxy)aniline

Cat. No.: B1317180

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Introduction

2-(Hexyloxy)aniline is an aromatic organic compound featuring a hexyloxy substituent at the ortho position of an aniline ring. This molecule serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, liquid crystals, and novel polymeric materials. The presence of both an amino group and a lipophilic hexyl chain imparts unique solubility and reactivity characteristics, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of the physical, spectral, and analytical methodologies associated with **2-(Hexyloxy)aniline**.

Physicochemical Properties

The fundamental physical and chemical properties of **2-(Hexyloxy)aniline** are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various synthetic protocols.

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 52464-50-3 | [1] |
| Molecular Formula | C ₁₂ H ₁₉ NO | [1] |
| Molecular Weight | 193.29 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly available for the 2-isomer. For the 4-isomer: 155-158 °C at 5 mmHg. | [2] |
| Melting Point | Not explicitly available for the 2-isomer. For the 4-isomer: 43-45 °C. | [2] [3] |
| Solubility | Expected to be soluble in common organic solvents. | |

Spectral Data

The structural elucidation of **2-(Hexyloxy)aniline** relies heavily on spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in confirming the substitution pattern and the integrity of the hexyloxy chain.

| Proton (¹ H) NMR | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------------------------------|----------------------------------|--------------|-------------|------------------------------------|
| Aromatic Protons | ~6.5 - 7.2 | Multiplet | 4H | Ar-H |
| Methylene (α to ether) | ~3.8 - 4.0 | Triplet | 2H | -OCH ₂ - |
| Methylene Chain | ~1.2 - 1.8 | Multiplet | 8H | -(CH ₂) ₄ - |
| Terminal Methyl | ~0.9 | Triplet | 3H | -CH ₃ |

Note: The chemical shifts are typical ranges and can vary based on the solvent and instrument used. The data for the aromatic protons are based on general expectations for a 1,2-disubstituted benzene ring.[1]

¹³C NMR provides insight into the carbon framework of the molecule.

| Carbon (¹³ C) NMR | Chemical Shift (δ , ppm) | Assignment |
|--------------------------------|----------------------------------|------------------------------------|
| Aromatic Carbons | ~110 - 150 | Ar-C |
| Methylene (α to ether) | ~68 | -OCH ₂ - |
| Methylene Chain | ~22 - 32 | -(CH ₂) ₄ - |
| Terminal Methyl | ~14 | -CH ₃ |

Note: Specific shifts for each aromatic carbon are not readily available in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------------------|-------------------------------|
| ~3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~1620 | Medium | N-H bend |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl C-O stretch (ether) |
| ~1100 | Strong | Aliphatic C-O stretch (ether) |

Note: These are characteristic absorption bands for aromatic amines and ethers.[\[4\]](#)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

| Technique | Observation | Assignment |
|-----------|----------------------------|---|
| ESI-HRMS | m/z for [M+H] ⁺ | C ₁₂ H ₂₀ NO ⁺ |

Note: The exact mass would be calculated and compared to the observed mass to confirm the elemental composition.[\[1\]](#)

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of **2-(Hexyloxy)aniline**.

Synthesis of **2-(Hexyloxy)aniline** via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of **2-(Hexyloxy)aniline** from 2-aminophenol and 1-bromohexane.

Materials:

- 2-Aminophenol
- 1-Bromohexane
- Potassium Carbonate (K_2CO_3)
- Acetone (anhydrous)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Deionized water

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-(Hexyloxy)aniline**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of **2-(Hexyloxy)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts based on known values and spin-spin coupling patterns.
- Assign the peaks in the ^{13}C NMR spectrum based on chemical shifts and, if necessary, by performing additional experiments like DEPT.

Infrared (IR) Spectroscopy:

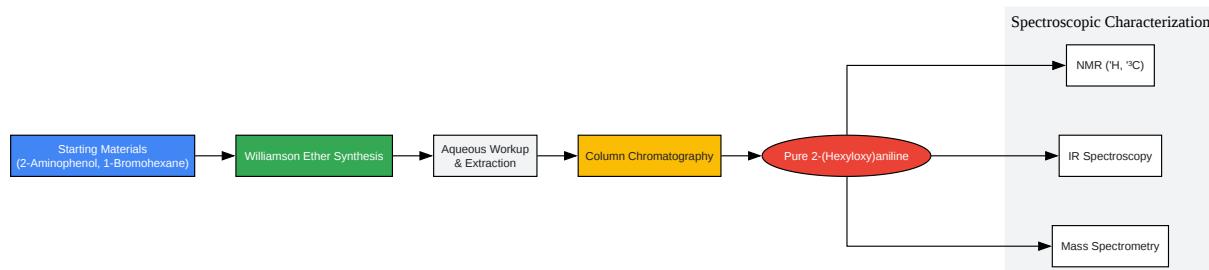
- Prepare a sample for analysis. If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
- Place the sample in an FT-IR spectrometer.
- Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
- Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **2-(Hexyloxy)aniline**.



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Caption: Workflow for the synthesis and characterization of **2-(Hexyloxy)aniline**.

This comprehensive guide provides essential information for researchers working with **2-(Hexyloxy)aniline**, from its fundamental properties to detailed experimental procedures and

analytical workflows. The data and protocols herein should facilitate its effective use in various research and development endeavors.

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